N-butyl-3-fluoroaniline
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Overview
Description
N-butyl-3-fluoroaniline is an organic compound with the molecular formula C10H14FN It is a derivative of aniline, where the hydrogen atom in the para position of the benzene ring is replaced by a fluorine atom, and the amino group is substituted with a butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-butyl-3-fluoroaniline can be synthesized through several methods. One common approach involves the nucleophilic substitution of 3-fluoronitrobenzene with butylamine, followed by the reduction of the nitro group to an amino group. The reaction typically requires a solvent such as ethanol and a reducing agent like hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration of fluorobenzene followed by catalytic hydrogenation. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-butyl-3-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, secondary amines, and substituted anilines, depending on the reaction conditions and reagents used .
Scientific Research Applications
N-butyl-3-fluoroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of N-butyl-3-fluoroaniline involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to biological molecules. The butyl group provides hydrophobic interactions, enhancing the compound’s ability to penetrate cell membranes. These properties make it a valuable scaffold for designing bioactive molecules .
Comparison with Similar Compounds
Similar Compounds
3-Fluoroaniline: Lacks the butyl group, making it less hydrophobic.
N-butylaniline: Lacks the fluorine atom, affecting its electronic properties.
2-Fluoroaniline: The fluorine atom is in a different position, altering its reactivity
Uniqueness
N-butyl-3-fluoroaniline’s unique combination of a fluorine atom and a butyl group provides a distinct balance of electronic and hydrophobic properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C10H14FN |
---|---|
Molecular Weight |
167.22 g/mol |
IUPAC Name |
N-butyl-3-fluoroaniline |
InChI |
InChI=1S/C10H14FN/c1-2-3-7-12-10-6-4-5-9(11)8-10/h4-6,8,12H,2-3,7H2,1H3 |
InChI Key |
QNKWPYNHNNUWQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC(=CC=C1)F |
Origin of Product |
United States |
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